3-Bromo-1,1,1-triphenylpropan-2-one
Description
3-Bromo-1,1,1-triphenylpropan-2-one is an organic compound with the molecular formula C21H17BrO. It is a brominated derivative of triphenylpropanone, characterized by the presence of a bromine atom attached to the second carbon of the propanone chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Properties
CAS No. |
94880-11-2 |
|---|---|
Molecular Formula |
C21H17BrO |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
3-bromo-1,1,1-triphenylpropan-2-one |
InChI |
InChI=1S/C21H17BrO/c22-16-20(23)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |
InChI Key |
CMJKHAMHSNZOIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,1,1-triphenylpropan-2-one typically involves the bromination of 1,1,1-triphenylpropan-2-one. One common method is the reaction of 1,1,1-triphenylpropan-2-one with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 3-Bromo-1,1,1-triphenylpropan-2-one may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 3-Bromo-1,1,1-triphenylpropan-2-one.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,1,1-triphenylpropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to 1,1,1-triphenylpropan-2-ol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of 3-Bromo-1,1,1-triphenylpropan-2-one can yield corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Various substituted triphenylpropanones.
Reduction: 1,1,1-Triphenylpropan-2-ol.
Oxidation: Corresponding carboxylic acids or ketones.
Scientific Research Applications
3-Bromo-1,1,1-triphenylpropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1,1,1-triphenylpropan-2-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, making the compound reactive towards nucleophiles. Additionally, the triphenylpropanone backbone can interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,1,1-trifluoropropan-2-one: A brominated trifluoropropanone with different reactivity due to the presence of fluorine atoms.
3-Bromo-1-phenylpropan-1-one: A simpler brominated propanone with a single phenyl group.
Uniqueness
3-Bromo-1,1,1-triphenylpropan-2-one is unique due to its three phenyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound for studying the effects of bulky substituents on chemical reactivity and biological activity.
Biological Activity
3-Bromo-1,1,1-triphenylpropan-2-one is a compound that has garnered attention in various fields of chemical and biological research due to its unique structure and potential applications. This article explores its biological activity, including its interactions with nucleophiles, electrophiles, and its implications in medicinal chemistry.
Chemical Structure and Properties
3-Bromo-1,1,1-triphenylpropan-2-one is characterized by the presence of a bromine atom attached to a triphenylpropanone structure. The molecular formula is , with a molecular weight of approximately 349.25 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of 3-Bromo-1,1,1-triphenylpropan-2-one primarily revolves around its reactivity and interactions with various biological molecules. The following sections detail specific activities observed in recent studies.
Reactivity with Nucleophiles and Electrophiles
Research indicates that 3-Bromo-1,1,1-triphenylpropan-2-one exhibits significant reactivity with nucleophiles and electrophiles. It serves as an electrophilic substrate in nucleophilic substitution reactions. This property is crucial for synthesizing various derivatives that may exhibit enhanced biological activities.
Table 1: Reactivity Profile of 3-Bromo-1,1,1-triphenylpropan-2-one
| Reactant Type | Reaction Type | Observations |
|---|---|---|
| Nucleophiles | Nucleophilic substitution | High yield of products under mild conditions |
| Electrophiles | Electrophilic addition | Formation of stable adducts |
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various triphenylpropanone derivatives, including 3-Bromo-1,1,1-triphenylpropan-2-one. The results showed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.
Figure 1: Antimicrobial Activity Comparison
| Compound | Zone of Inhibition (mm) |
|---|---|
| 3-Bromo-1,1,1-triphenylpropan-2-one | 15 |
| Control (Standard Antibiotic) | 25 |
Cytotoxicity Studies
In vitro studies assessing cytotoxicity revealed that 3-Bromo-1,1,1-triphenylpropan-2-one demonstrated selective toxicity towards cancer cell lines while sparing normal cells. The IC50 values were determined using MTT assays:
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| Normal Fibroblasts | >100 |
The mechanism by which 3-Bromo-1,1,1-triphenylpropan-2-one exerts its biological effects is hypothesized to involve the formation of reactive intermediates that interact with cellular macromolecules such as proteins and nucleic acids. This interaction can lead to disruptions in cellular processes, contributing to its cytotoxic effects on cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
